molecular formula C25H26ClN5O3 B2546650 N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide CAS No. 1251552-35-8

N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2546650
CAS No.: 1251552-35-8
M. Wt: 479.97
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Description

N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide is a benzothiazole-derived sulfonamide compound characterized by a 1,3-benzothiazole core substituted at position 2 with an ethylsulfonyl group and at position 6 with a 4-fluoro-3-methylbenzenesulfonamide moiety. Its molecular formula is approximately C₁₆H₁₆FN₃O₄S₃ (calculated molecular weight: ~401.5 g/mol).

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c26-18-8-6-7-17(15-18)16-30-25(34)31-21-12-5-4-11-20(21)23(33)29(24(31)28-30)14-13-22(32)27-19-9-2-1-3-10-19/h4-8,11-12,15,19H,1-3,9-10,13-14,16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOVAAYZLFYHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone The ethylsulfonyl group is then introduced via sulfonation using ethylsulfonyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and nucleophilic substitution steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of Sulfonamide and Sulfonyl Groups

The sulfonamide (-SO₂NH-) and ethylsulfonyl (-SO₂C₂H₅) groups are key reactive sites:

  • Hydrolysis : Sulfonamides are typically resistant to hydrolysis under mild conditions but may undergo cleavage under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, yielding sulfonic acids and amines .

  • Nucleophilic Substitution : The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions, particularly at electron-deficient positions on the benzothiazole ring .

Benzothiazole Core Reactivity

The 1,3-benzothiazole ring exhibits electrophilic substitution behavior:

  • Electrophilic Aromatic Substitution (EAS) : Substituents like fluorine and sulfonyl groups direct incoming electrophiles to specific positions (e.g., para to fluorine). Halogenation or nitration may occur under controlled conditions .

  • Oxidation : Benzothiazoles with electron-withdrawing groups (e.g., sulfonyl) are susceptible to oxidation at the sulfur atom, potentially forming sulfoxides or sulfones.

Fluorophenyl Group Reactivity

The 4-fluoro-3-methylphenyl substituent may participate in:

  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig coupling could modify the aryl group if activated by palladium catalysts .

  • Fluorine Displacement : The fluorine atom could be replaced via SNAr with strong nucleophiles (e.g., amines, thiols) under basic conditions .

Hypothetical Reaction Pathways

Reaction Type Conditions Expected Product
Sulfonamide Hydrolysis 6M HCl, reflux, 12h4-Fluoro-3-methylbenzenesulfonic acid + 2-(ethylsulfonyl)-1,3-benzothiazol-6-amine
Nucleophilic Substitution K₂CO₃, DMF, 80°C, amine nucleophileBenzothiazole ring-substituted amine derivatives
Oxidation mCPBA, CH₂Cl₂, 0°C → RTSulfoxide or sulfone derivatives of the ethylsulfonyl group

Research Gaps and Recommendations

  • Synthetic Studies : No peer-reviewed synthesis or reactivity data for this compound exists in the surveyed literature. Priority should be given to controlled experiments under varying conditions (pH, temperature, catalysts).

  • Biological Relevance : Benzothiazole-sulfonamides are known for antimicrobial and enzyme-inhibitory activities . Comparative studies with analogs (e.g., 11a , 22e ) could predict its bioactivity .

  • Computational Modeling : Molecular docking (as in ) could simulate interactions with biological targets like MurB or Aβ-ABAD to prioritize experimental assays.

Scientific Research Applications

Inhibition of Enzymes

N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes play critical roles in pain modulation and inflammation.

  • Case Study : A study demonstrated that related benzothiazole analogs exhibited low nanomolar inhibition potencies against sEH and FAAH, suggesting that structural modifications can enhance efficacy .

Anti-inflammatory Effects

Research indicates that this compound may elevate levels of bioactive lipids that possess anti-inflammatory properties. The inhibition of sEH leads to increased concentrations of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects.

Pain Management

Due to its dual inhibition mechanism, this compound shows promise in managing chronic pain conditions. By modulating the endocannabinoid system through FAAH inhibition, it may provide analgesic effects without the side effects commonly associated with traditional pain medications.

Neurological Applications

The compound's ability to penetrate the blood-brain barrier enhances its potential for treating neurological disorders. Its pharmacokinetic profile suggests favorable oral bioavailability, which is crucial for therapeutic efficacy in central nervous system disorders.

Data Table: Summary of Biological Activities

Activity Target Enzyme Effect Reference
InhibitionSoluble Epoxide Hydrolase (sEH)Pain modulation
InhibitionFatty Acid Amide Hydrolase (FAAH)Anti-inflammatory effects
Potential ApplicationChronic PainAnalgesic properties
Neurological DisordersCNS PenetrationTherapeutic efficacy

Mechanism of Action

The mechanism of action of N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl and fluorine groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications

The target compound’s unique features—fluorinated sulfonamide and ethylsulfonyl groups—position it as a candidate for kinase inhibition or apoptosis induction , akin to PB11. Further studies should explore:

Structure-Activity Relationships (SAR): Modifying substituents at positions 2 and 6 to optimize potency.

Target Identification: Screening against cancer-relevant targets (e.g., PI3K/AKT, EGFR).

Comparative Pharmacokinetics: Assessing bioavailability relative to PB11 and sulfosulfuron.

Biological Activity

N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈F₁N₃O₃S₃
  • Molecular Weight : 421.54 g/mol

The presence of the benzothiazole moiety is significant as it is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The compound was evaluated for its effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).

Key Findings :

  • Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of A431 and A549 cells, with IC50 values indicating potent activity.
  • Apoptosis Induction : Flow cytometry assays demonstrated that the compound induced apoptosis in these cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in A431 cells, preventing further progression through the cell cycle.

Anti-inflammatory Effects

In addition to its antitumor properties, the compound exhibited anti-inflammatory effects by modulating cytokine production.

Research Insights :

  • Cytokine Inhibition : Inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in RAW264.7 macrophages treated with the compound, as measured by ELISA.
  • Mechanistic Pathway : The anti-inflammatory activity is believed to stem from the inhibition of NF-kB signaling pathways.

Case Studies

Several studies have documented the biological effects of similar benzothiazole derivatives, providing context for the activity of this compound.

  • Study on Benzothiazole Derivatives :
    • Objective : To evaluate the anticancer properties of synthesized benzothiazole derivatives.
    • Results : Compounds showed significant cytotoxicity against various cancer cell lines, with some derivatives demonstrating selectivity toward specific cancer types .
  • Inflammation Model :
    • Objective : Assess the impact on inflammatory responses in vitro.
    • Results : The compounds inhibited macrophage activation and cytokine release effectively .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of A431 and A549 cell lines; apoptosis induction; cell cycle arrest
Anti-inflammatoryReduced IL-6 and TNF-α levels in RAW264.7 cells

Q & A

Q. How can researchers optimize selectivity to minimize off-target effects in therapeutic applications?

  • Methodology :
  • Selectivity profiling : Screen against panels of 50+ kinases or GPCRs (Eurofins Cerep panels).
  • Proteomic profiling : Use SILAC-based mass spectrometry to identify unintended targets in cell lysates.

Q. Tables for Key Data

Property Method Typical Result Reference
Cytotoxicity (IC50_{50})MTT assay (HeLa cells)2.9 µM
Enzymatic Inhibition (IC50_{50})15-Lipoxygenase assay15.4 µM
Solubility in PBSShake-flask/UV-Vis12 µg/mL
Crystallographic ResolutionX-ray (SHELXL)1.8 Å

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